1H-pyrazol-1-amine
Overview
Description
1H-Pyrazol-1-amine is a heterocyclic organic compound characterized by a five-membered ring containing three carbon atoms and two adjacent nitrogen atoms. This compound is part of the pyrazole family, which is known for its significant role in various fields of chemistry and medicinal research.
Mechanism of Action
Target of Action
1H-Pyrazol-1-amine, also known as aminopyrazole, is a versatile compound that interacts with various targets. It can provide useful ligands for receptors or enzymes such as p38MAPK, different kinases, COX, and others . These targets play crucial roles in various biological processes, including inflammation, cell proliferation, and infection control.
Mode of Action
The interaction of this compound with its targets results in changes in the activity of these targets. For instance, it can act as an inhibitor, reducing the activity of the target enzyme or receptor . This interaction can lead to changes in cellular processes controlled by these targets, potentially leading to therapeutic effects.
Biochemical Pathways
This compound can affect various biochemical pathways due to its interaction with multiple targets. For instance, it can influence the p38MAPK pathway, which plays a role in cellular responses to stress and inflammation . By inhibiting this pathway, this compound can potentially reduce inflammation and other related symptoms.
Result of Action
The molecular and cellular effects of this compound’s action depend on the specific targets it interacts with and the biochemical pathways it affects. For instance, it has been found to have potent antileishmanial and antimalarial activities . In one study, a derivative of this compound displayed superior antipromastigote activity, being more active than standard drugs .
Biochemical Analysis
Biochemical Properties
1H-pyrazol-1-amine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain kinases, such as p38MAPK, which are involved in inflammatory responses . Additionally, it can bind to receptors and enzymes, modulating their activity and leading to various biological effects. The nature of these interactions often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces.
Cellular Effects
This compound exerts significant effects on various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of transcription factors, leading to changes in gene expression patterns . This compound also affects cellular metabolism by altering the activity of metabolic enzymes, thereby impacting the overall metabolic flux within cells.
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with specific biomolecules. It can bind to enzymes and receptors, leading to either inhibition or activation of their activity. For instance, this compound has been shown to inhibit the activity of certain kinases, thereby modulating downstream signaling pathways . Additionally, this compound can influence gene expression by binding to transcription factors and altering their activity. These molecular interactions are often mediated through hydrogen bonding, hydrophobic interactions, and other non-covalent forces.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound exhibits stability under certain conditions, but it may degrade over extended periods or under specific environmental factors. Studies have shown that this compound can have long-term effects on cellular function, including sustained changes in gene expression and metabolic activity . These temporal effects are important to consider when designing experiments and interpreting results.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit therapeutic effects, such as anti-inflammatory or anticancer activity . At higher doses, this compound can induce toxic or adverse effects, including cellular damage and organ toxicity. Threshold effects have been observed, where the biological response changes significantly at specific dosage levels. Understanding these dosage effects is crucial for determining the safe and effective use of this compound in therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. This compound can be metabolized through oxidation, reduction, and conjugation reactions, leading to the formation of different metabolites . These metabolic pathways can influence the overall biological activity of this compound, as well as its pharmacokinetic properties, such as absorption, distribution, and elimination.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes . Additionally, this compound can accumulate in specific tissues or cellular compartments, influencing its localization and activity. Understanding the transport and distribution of this compound is essential for predicting its biological effects and optimizing its therapeutic use.
Subcellular Localization
The subcellular localization of this compound can affect its activity and function. This compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, this compound may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may accumulate in the cytoplasm, affecting metabolic enzymes and signaling pathways. Understanding the subcellular localization of this compound is crucial for elucidating its mechanism of action and optimizing its therapeutic potential.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1H-Pyrazol-1-amine can be synthesized through several methods. One common approach involves the cyclization of hydrazines with α,β-unsaturated aldehydes or ketones. This reaction typically proceeds under mild conditions and can be catalyzed by various agents such as silver or copper . Another method includes the condensation of substituted aromatic aldehydes with tosylhydrazine, followed by cycloaddition with terminal alkynes .
Industrial Production Methods: Industrial production of this compound often involves large-scale cyclization reactions using hydrazine derivatives and suitable carbonyl compounds. The process may include in situ oxidation steps to ensure high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 1H-Pyrazol-1-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form pyrazole derivatives with different substituents.
Reduction: Reduction reactions can modify the amino group, leading to the formation of different pyrazole-based compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include bromine and oxygen in the presence of dimethyl sulfoxide (DMSO).
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Reagents like aryl halides and bases such as potassium tert-butoxide are employed in substitution reactions.
Major Products Formed: The major products formed from these reactions include various substituted pyrazoles, which can be further utilized in the synthesis of more complex heterocyclic systems .
Scientific Research Applications
1H-Pyrazol-1-amine has a wide range of applications in scientific research:
Comparison with Similar Compounds
- 3-Aminopyrazole
- 4-Aminopyrazole
- 5-Aminopyrazole
Comparison: 1H-Pyrazol-1-amine is unique due to the position of the amino group at the first position of the pyrazole ring. This positioning influences its reactivity and the types of reactions it can undergo. Compared to other aminopyrazoles, this compound exhibits distinct biological activities and synthetic utility, making it a valuable compound in various research fields .
Properties
IUPAC Name |
pyrazol-1-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5N3/c4-6-3-1-2-5-6/h1-3H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYIGEYYREVRXES-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20473939 | |
Record name | 1H-pyrazol-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20473939 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
83.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3994-46-5 | |
Record name | 1H-pyrazol-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20473939 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1H-pyrazol-1-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 1H-pyrazol-1-amine a promising starting point for designing new explosives?
A1: this compound offers versatility in designing energetic materials due to its structure which allows for the introduction of various energetic groups. Research has shown that incorporating nitro (-NO2) and trinitromethyl (-C(NO2)3) groups into this compound leads to compounds with desirable explosive properties. For instance, the study published in Detonation Performance of Oxygen-rich Trinitromethyl-substituted Pyrazoles: an in-silico Investigation [] highlights the potential of these derivatives.
Q2: What are the predicted performance advantages of these this compound based energetic materials?
A2: Theoretical calculations suggest that some derivatives of this compound, particularly those with multiple nitro and trinitromethyl groups, exhibit high detonation pressures and velocities, surpassing even RDX, a commonly used explosive []. For example, 3,4,5-tris(trinitromethyl)this compound (N13) showed a detonation pressure of 40.67 GPa and a detonation velocity of 9.17 km/s [].
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